magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
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Overview
Description
Magnesium heparinate is a compound formed by the combination of magnesium ions and heparin, a naturally occurring anticoagulant. Heparin is widely used in medical settings to prevent blood clots, and when combined with magnesium, it forms a salt that retains the anticoagulant properties of heparin while potentially offering additional benefits due to the presence of magnesium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of magnesium heparinate typically involves the reaction of heparin with a magnesium salt, such as magnesium chloride. The process can be summarized as follows:
- Dissolve heparin in an aqueous solution.
- Add magnesium chloride to the solution under controlled conditions.
- Allow the reaction to proceed, resulting in the formation of magnesium heparinate.
- Purify the product through filtration and drying.
Industrial Production Methods: Industrial production of magnesium heparinate follows similar steps but on a larger scale. The process may involve additional steps such as dialysis or precipitation to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Magnesium heparinate can undergo various chemical reactions, including:
Oxidation: Magnesium heparinate can react with oxidizing agents, leading to the formation of magnesium oxide and other by-products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Magnesium ions in the compound can be substituted with other metal ions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Calcium chloride, sodium chloride.
Major Products:
Oxidation: Magnesium oxide.
Reduction: Elemental magnesium.
Substitution: Calcium heparinate, sodium heparinate
Scientific Research Applications
Magnesium heparinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving magnesium and heparin.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Primarily used as an anticoagulant in medical treatments to prevent blood clots. It is also studied for its potential benefits in cardiovascular health due to the presence of magnesium.
Industry: Utilized in the production of pharmaceuticals and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of magnesium heparinate involves the anticoagulant properties of heparin and the physiological effects of magnesium. Heparin works by binding to antithrombin III, enhancing its ability to inhibit thrombin and other clotting factors, thus preventing blood clot formation. Magnesium, on the other hand, acts as a cofactor in numerous enzymatic reactions and helps regulate muscle and nerve function .
Comparison with Similar Compounds
Magnesium heparinate can be compared with other heparin salts and magnesium compounds:
Calcium Heparinate: Similar anticoagulant properties but with calcium ions instead of magnesium.
Sodium Heparinate: Another heparin salt commonly used in medical settings.
Magnesium Sulfate: Used for its magnesium content but lacks the anticoagulant properties of heparin.
Uniqueness: Magnesium heparinate is unique in that it combines the anticoagulant properties of heparin with the physiological benefits of magnesium, making it a valuable compound in both medical and research settings .
Properties
Molecular Formula |
C48H78MgO8 |
---|---|
Molecular Weight |
807.4 g/mol |
IUPAC Name |
magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/2C24H40O4.Mg/c2*1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h2*14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m11./s1 |
InChI Key |
KVPZPSPOBQUDPV-WWXYFFPRSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Mg+2] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Mg+2] |
Origin of Product |
United States |
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